2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
CAS No.: 338965-62-1
Cat. No.: VC5465773
Molecular Formula: C24H20Cl2N2O2
Molecular Weight: 439.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338965-62-1 |
---|---|
Molecular Formula | C24H20Cl2N2O2 |
Molecular Weight | 439.34 |
IUPAC Name | 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide |
Standard InChI | InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3 |
Standard InChI Key | HYVHLYUDGMAOET-JFLMPSFJSA-N |
SMILES | CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Basic Properties
The compound’s systematic IUPAC name, 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide, reflects its three primary substituents:
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A 4-benzoylphenyl group at position 2 of the acetamide backbone.
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A 2,4-dichlorophenyl group at the adjacent position.
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A dimethylaminomethylidene moiety attached to the nitrogen atom.
Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 338965-62-1 | |
Molecular Formula | ||
Molecular Weight | 439.33 g/mol | |
Suppliers | Key Organics Ltd., Ryan Scientific, Inc. |
The benzoyl and dichlorophenyl groups contribute to the compound’s hydrophobicity, while the dimethylaminomethylidene moiety may enhance solubility in polar aprotic solvents .
Structural Analysis
The compound’s structure combines aromatic and amide functionalities, which are common in bioactive molecules. The 2,4-dichlorophenyl group is notable for its electron-withdrawing effects, which can influence electronic distribution and binding affinity in biological targets . The dimethylaminomethylidene group introduces a conjugated imine system, potentially enabling tautomerism or coordination with metal ions .
Physicochemical and Spectral Properties
Predicted Physicochemical Properties
Using the molecular formula and analogous compounds, the following properties are inferred:
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LogP (Octanol-Water Partition Coefficient): ~4.2 (indicating high lipophilicity).
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Water Solubility: <0.1 mg/mL at 25°C.
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Melting Point: Estimated 180–190°C (based on benzamide analogs).
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1680 cm (C=O stretch), 1540 cm (C-Cl), and 1250 cm (C-N) .
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NMR: The dichlorophenyl group would produce distinct NMR signals at δ 7.3–7.5 ppm (aromatic protons), while the dimethylaminomethylidene moiety may show a singlet near δ 3.0 ppm (N-CH) .
Comparative Analysis with Related Compounds
N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide
This analog (CAS 560075-65-2) shares the dichlorophenyl-acetamide backbone but lacks the benzoyl and dimethylaminomethylidene groups . Key differences include:
Property | Target Compound | Analog (CAS 560075-65-2) |
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Molecular Weight | 439.33 g/mol | 314.6 g/mol |
Chlorine Atoms | 2 | 3 |
Bioactivity | Hypothetical kinase inhibition | Unknown |
The additional chlorine in the analog may enhance halogen bonding but reduce metabolic stability .
Future Research Directions
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Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify lead candidates.
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Structure-Activity Relationship (SAR) Studies: Modify the benzoyl or dichlorophenyl groups to optimize potency.
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Crystallographic Analysis: Determine the three-dimensional structure to guide computational drug design.
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